molecular formula C8H6FNO B2660334 2-fluoro-3-(hydroxymethyl)Benzonitrile CAS No. 1261861-91-9

2-fluoro-3-(hydroxymethyl)Benzonitrile

Cat. No.: B2660334
CAS No.: 1261861-91-9
M. Wt: 151.14
InChI Key: HZGKGFUFZFPGSI-UHFFFAOYSA-N
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Description

2-Fluoro-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6FNO. It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a nitrile group attached to a benzene ring. This compound is a white to off-white solid at room temperature and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-(hydroxymethyl)benzonitrile typically involves the fluorination of 3-(hydroxymethyl)benzonitrile. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-3-(hydroxymethyl)benzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-3-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable intermediate in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(hydroxymethyl)benzonitrile
  • 2-Fluoro-4-(hydroxymethyl)benzonitrile
  • 2-Fluoro-3-(methoxymethyl)benzonitrile

Uniqueness

2-Fluoro-3-(hydroxymethyl)benzonitrile is unique due to the specific positioning of the fluorine and hydroxymethyl groups on the benzene ring. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds .

Properties

IUPAC Name

2-fluoro-3-(hydroxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGKGFUFZFPGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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